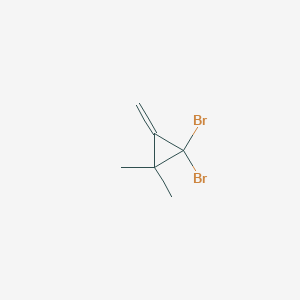
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is an organic compound with the molecular formula C6H8Br2. It is a cyclopropane derivative characterized by the presence of two bromine atoms and a methylidene group. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
The synthesis of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane typically involves the bromination of 2,2-dimethyl-3-methylidenecyclopropane. One common method is the addition of bromine (Br2) to the double bond of the cyclopropane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Chemical Reactions Analysis
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines, leading to the formation of various substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the methylidene group can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution and elimination reactions, and hydrogen bromide (HBr) for addition reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Chemical Research: It is used in studies of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The reactivity of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is primarily due to the presence of the bromine atoms and the strained cyclopropane ring. The bromine atoms are highly reactive and can be easily substituted or eliminated under appropriate conditions. The cyclopropane ring, due to its ring strain, is also prone to various reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane include other dibromoalkanes and cyclopropane derivatives such as:
1,3-Dibromo-2,2-dimethylpropane: Another dibromoalkane with similar reactivity but different structural properties.
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane: A cyclopropane derivative with a methoxy group instead of a methylidene group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine atoms and a methylidene group, which provides a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
5239-69-0 |
|---|---|
Molecular Formula |
C6H8Br2 |
Molecular Weight |
239.94 g/mol |
IUPAC Name |
1,1-dibromo-2,2-dimethyl-3-methylidenecyclopropane |
InChI |
InChI=1S/C6H8Br2/c1-4-5(2,3)6(4,7)8/h1H2,2-3H3 |
InChI Key |
DFRBSKJLWDUQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)C1(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















